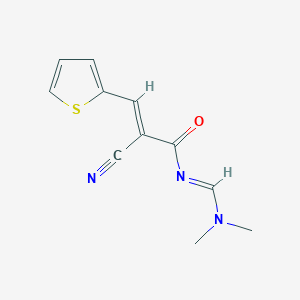

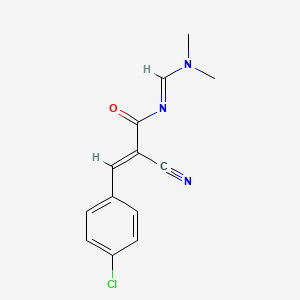

triazin-4-one CAS No. 306978-75-6](/img/structure/B3035274.png)

2-(Allylthio)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Übersicht

Beschreibung

1,3,5-Triazines are a class of compounds known for their wide range of biological activities. They have been investigated as biologically active small molecules and exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

Synthesis Analysis

1,3,5-Triazine derivatives can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis of these compounds often involves the replacement of chloride ions in cyanuric chloride, giving several variants of 1,3,5-triazine derivatives .Molecular Structure Analysis

The structures of 1,3,5-triazine derivatives are usually confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .Variations in the triazine ring are made available by the regioselective introduction of various substituents .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can vary widely depending on their specific structures and substituents. These properties are typically characterized using techniques like FT-IR, NMR, mass spectra, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

1,2,4-Triazine derivatives, including our compound of interest, have demonstrated antifungal properties. These molecules can inhibit the growth of fungal pathogens, making them potential candidates for developing antifungal drugs .

Anticancer Potential

Research suggests that 1,2,4-triazine derivatives possess anticancer activity. These compounds may interfere with cancer cell proliferation, induce apoptosis, or inhibit specific cancer-related enzymes. Investigating the impact of our compound on different cancer cell lines could provide valuable insights .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. Some 1,2,4-triazine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. Our compound might be explored as a potential anti-inflammatory agent .

Analgesic Properties

Analgesics are essential for pain management. While more research is needed, our compound could be evaluated for its analgesic effects, potentially providing relief from pain .

Antihypertensive Activity

Hypertension (high blood pressure) is a prevalent health issue. Certain 1,2,4-triazine derivatives have shown antihypertensive effects by targeting blood vessels or the renin-angiotensin system. Investigating our compound’s impact on blood pressure regulation could be worthwhile .

Neuroprotective Potential

Neurological disorders require effective treatments. Some 1,2,4-triazine derivatives exhibit neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress. Our compound could be studied for its neuroprotective effects .

Wirkmechanismus

While the specific mechanism of action for “2-(Allylthio)-8-methyl-4H-pyrido1,2-atriazin-4-one” is not available, some 1,3,5-triazine derivatives have been found to inhibit cholinesterase, an enzyme that breaks down acetylcholine in the brain . This makes them potentially useful in the treatment of Alzheimer’s disease .

Zukünftige Richtungen

The development of new 1,3,5-triazine derivatives continues to be a promising area of research due to their wide range of biological activities . Future research may focus on designing and synthesizing novel 1,3,5-triazine derivatives with enhanced biological activities and improved safety profiles .

Eigenschaften

IUPAC Name |

8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-3-6-16-10-12-9-7-8(2)4-5-14(9)11(15)13-10/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYGZELVBOGYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NC(=O)N2C=C1)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321319 | |

| Record name | 8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815822 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Allylthio)-8-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |

CAS RN |

306978-75-6 | |

| Record name | 8-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine](/img/structure/B3035194.png)

![1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B3035196.png)

![2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione](/img/structure/B3035199.png)

![8-Chloro-5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B3035200.png)

![4-[2-({(E)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}amino)ethyl]benzenesulfonamide](/img/structure/B3035201.png)

![(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B3035203.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B3035204.png)

![1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3035211.png)